3-[[4-Methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
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Description
Unfortunately, there is no specific information available for the compound “3-[[4-Methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one”. However, it’s worth noting that compounds with similar structures have been used in various fields of research1.
Synthesis Analysis
There is no specific synthesis analysis available for this compound. However, compounds with similar structures such as pyridine and triazole derivatives have been synthesized through various methods23.Molecular Structure Analysis
The molecular structure analysis of this compound is not available. However, compounds with similar structures have been analyzed using techniques such as X-ray crystallography4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, compounds with similar structures have been involved in various chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available. However, compounds with similar structures have been analyzed for their properties27.Safety And Hazards
There is no specific safety and hazard information available for this compound. However, safety information for compounds with similar structures can be found in material safety data sheets7.
Future Directions
There is no specific information available on the future directions of this compound. However, compounds with similar structures have been the focus of ongoing research in various fields81.
Please note that this analysis is based on the available information and may not fully cover the specific compound you mentioned. For more detailed information, it’s recommended to refer to scientific literature or conduct laboratory experiments under the guidance of professionals.
properties
IUPAC Name |
3-[[4-methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-21-15(10-22-13-6-2-3-7-14(13)25-17(22)23)19-20-16(21)24-11-12-5-4-8-18-9-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYZSUVXIUPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CN=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-Methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
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